6-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
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Overview
Description
6-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a nitro group and a (5-chloro-2-methoxyphenyl)ethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Introduction of the nitro group: Nitration of the pyrimidine ring can be carried out using a mixture of concentrated nitric and sulfuric acids.
Substitution with (5-chloro-2-methoxyphenyl)ethenyl group: This step involves a Heck reaction, where the pyrimidine derivative is reacted with (5-chloro-2-methoxyphenyl)ethenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The (5-chloro-2-methoxyphenyl)ethenyl group can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenyl boronic acid
- (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride
Uniqueness
6-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is unique due to its combination of a nitro group and a (5-chloro-2-methoxyphenyl)ethenyl group on a pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
6-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5/c1-22-10-5-3-8(14)6-7(10)2-4-9-11(17(20)21)12(18)16-13(19)15-9/h2-6H,1H3,(H2,15,16,18,19)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKYHUBHPIPQIP-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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